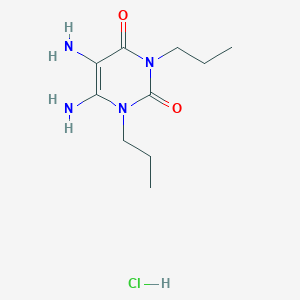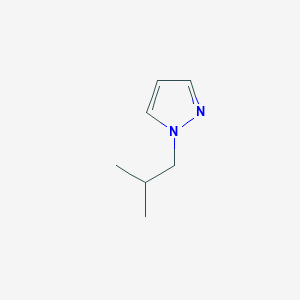
(2-甲基-1H-咪唑-1-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrile group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
科学研究应用
(2-methyl-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
作用机制
Target of Action
It is known that imidazole-containing compounds, which include (2-methyl-1h-imidazol-1-yl)acetonitrile, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 12114 . These properties could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a solid at room temperature , which could potentially influence its stability under different environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-imidazol-1-yl)acetonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. For instance, the reaction of 2-methylimidazole with chloroacetonitrile in the presence of a base such as potassium carbonate can yield (2-methyl-1H-imidazol-1-yl)acetonitrile .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-temperature reactions and catalysts. For example, the reaction of 1,2-diaminoalkanes with alcohols, aldehydes, or carboxylic acids at high temperatures in the presence of a dehydrogenating catalyst like platinum on alumina can produce imidazole derivatives .
化学反应分析
Types of Reactions
(2-methyl-1H-imidazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-methylimidazole: Similar structure but lacks the nitrile group.
2-(1H-imidazol-1-yl)acetonitrile: Similar structure but without the methyl group.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
(2-methyl-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the imidazole ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-(2-methylimidazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZKSTUZKJCCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597439 |
Source


|
| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82949-05-1 |
Source


|
| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














